

# A Comparative Analysis of Diisobutyl Disulfide and Other Extreme Pressure Additives in Lubricants

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Compound of Interest		
Compound Name:	Diisobutyl disulfide	
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An in-depth evaluation of the efficacy of **Diisobutyl disulfide** (DIBDS) in comparison to other prevalent extreme pressure (EP) additives, including sulfurized olefins, chlorinated paraffins, and organophosphates. This guide provides a comprehensive overview supported by experimental data and standardized testing protocols.

In the demanding environment of industrial and automotive applications, lubricants are fortified with extreme pressure (EP) additives to prevent wear and catastrophic failure of components subjected to high loads and pressures. **Diisobutyl disulfide** (DIBDS), an organosulfur compound, is one such additive valued for its ability to form a protective film on metal surfaces. This guide offers a comparative analysis of DIBDS against other widely used EP additives, presenting available performance data from standardized tests to aid researchers and professionals in lubricant formulation and selection.

# **Comparative Performance Data**

The efficacy of EP additives is commonly evaluated using a battery of standardized tests that simulate various frictional and loading conditions. The following tables summarize performance data for DIBDS and its alternatives based on results from Four-Ball, Timken, and FZG gear tests. It is important to note that the data presented has been compiled from various sources, and direct comparison may be limited due to variations in base oils, additive concentrations, and specific test parameters.



Table 1: Four-Ball EP Test Data

Additive Type	Weld Point (kgf)	Last Non- Seizure Load (LNSL) (kgf)	Wear Scar Diameter (mm)	Test Method
Diisobutyl Disulfide (DIBDS)	Data Not Available	Data Not Available	Data Not Available	ASTM D2783 / ASTM D4172
Sulfurized Olefin	>250[1]	Data Not Available	Moderate[1]	ASTM D2783 / ASTM D4172
Chlorinated Paraffin	>120[2]	Data Not Available	Data Not Available	ASTM D2783
Organophosphat e Ester	1236 - 3089 (in rapeseed oil)[3]	520 - 1323 (in rapeseed oil)[3]	0.39 - 0.56 (in rapeseed oil)[3]	ASTM D2783 / ASTM D4172

Note: The performance of EP additives can be significantly influenced by the base oil. The data for organophosphate esters was obtained in a rapeseed oil base, which may enhance performance compared to mineral oils.

Table 2: Timken OK Load Test Data

Additive Type	Timken OK Load (lbs)	Test Method
Diisobutyl Disulfide (DIBDS)	Data Not Available	ASTM D2782
Sulfurized Olefin	Data Not Available	ASTM D2782
Chlorinated Paraffin	High (specific values vary)[4]	ASTM D2782
Organophosphate Ester	Lower than sulfur or chlorine- based additives[5]	ASTM D2782

Note: A Timken OK Load of 35 lbs or more generally indicates the presence and functionality of EP additives[6].



Table 3: FZG Gear Test Data

Additive Type	Failure Load Stage	Test Method
Diisobutyl Disulfide (DIBDS)	Data Not Available	DIN 51354-2 (A/8.3/90)
Sulfurized Olefin	>12[7]	DIN 51354-2 (A/8.3/90)
Chlorinated Paraffin	Data Not Available	DIN 51354-2 (A/8.3/90)
Zinc Dialkyldithiophosphate (ZDDP - an organophosphate)	>12[8]	DIN 51354 (A/8.3/90)

Note: A higher failure load stage in the FZG test indicates better scuffing resistance. A result of >12 signifies that the lubricant passed the highest load stage of the standard test without failure.

# **Experimental Protocols**

The following sections detail the methodologies for the key experiments cited in this guide.

## Four-Ball Extreme Pressure (EP) Test (ASTM D2783)

This test method determines the load-carrying properties of lubricating fluids under extreme pressure conditions.[5][9][10][11][12][13][14][15]

Apparatus: The test is conducted using a four-ball apparatus, which consists of three stationary steel balls held in a cup and a fourth steel ball rotated against them by a motor-driven spindle.

[14]

#### Procedure:

- The four clean steel balls are placed in the test cup, and the lubricant sample is added to cover the stationary balls.
- A series of 10-second runs are made at a constant rotational speed (typically 1760 rpm) with a series of increasing loads.[10]
- After each run, the wear scars on the three stationary balls are measured.



• The load is incrementally increased until welding of the four balls occurs.[16]

#### Key Parameters Measured:

- Weld Point (WP): The lowest applied load at which the rotating ball welds to the stationary balls.[17]
- Last Non-Seizure Load (LNSL): The last load at which the measured wear scar is not significantly different from the compensation scar diameter (a theoretical scar diameter under the same load without significant wear).
- Load-Wear Index (LWI): An index of the ability of a lubricant to prevent wear at applied loads.

# Timken OK Load Test (ASTM D2782)

This method is used to determine the load-carrying capacity of lubricating fluids.[6][18]

Apparatus: The Timken Extreme Pressure Tester consists of a rotating steel test cup that is brought into contact with a stationary steel test block.[6]

#### Procedure:

- The test cup and block are cleaned and inspected.
- The lubricant reservoir is filled with the test fluid, which is heated to a specified temperature (e.g., 37.8°C).[19]
- The machine is started, and the test cup rotates against the test block at a constant speed (e.g., 800 rpm).[19]
- A load is applied through a lever system and is incrementally increased.
- After a set duration, the test block is examined for scoring.

#### Key Parameter Measured:

Timken OK Load: The maximum load that can be sustained without scoring the test block.
 [18]



# FZG Scuffing Load Test (DIN 51354-2, Method A/8.3/90)

This test evaluates the scuffing load capacity of lubricants using a gear rig.[1][7][20][21][22][23]

Apparatus: The FZG (Forschungsstelle für Zahnräder und Getriebebau) test rig consists of a set of standard spur gears in a four-square (circulating power) arrangement.[23]

#### Procedure:

- A new set of test gears is cleaned, weighed, and installed in the test rig.
- The test gear case is filled with the lubricant sample to the specified level.
- The test is run through a series of increasing load stages. Each stage is run for a specific duration (e.g., 15 minutes) at a constant speed (e.g., pitch line velocity of 8.3 m/s) and a controlled initial oil temperature (e.g., 90°C).[22]
- After each load stage, the gear teeth are inspected for scuffing (damage).

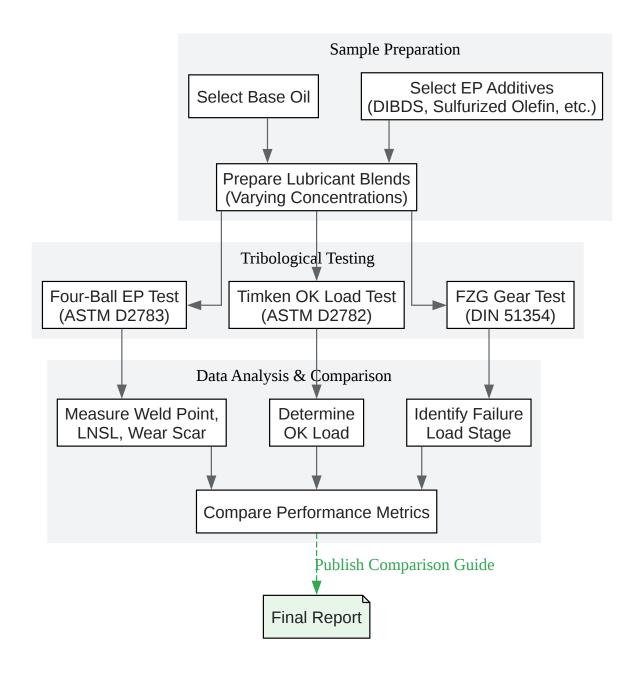
#### Key Parameter Measured:

Failure Load Stage: The load stage at which significant scuffing occurs on the gear teeth.[21]

# **Experimental Workflow Visualization**

The following diagram illustrates a generalized workflow for the evaluation of extreme pressure additives.





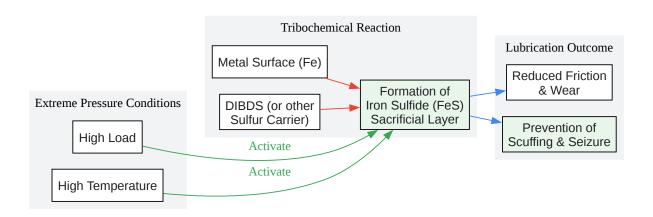
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Caption: Workflow for EP Additive Evaluation.

# Signaling Pathway and Logical Relationship Diagrams



The mechanism of action for sulfur-based EP additives like DIBDS involves a chemical reaction with the metal surface at elevated temperatures and pressures. This forms a sacrificial layer of metal sulfide, which has a lower shear strength than the base metal, thus preventing direct metal-to-metal contact and subsequent welding.



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Caption: Mechanism of Sulfur-Based EP Additives.

In conclusion, while direct comparative data for **Diisobutyl disulfide** against other EP additives under identical conditions is limited in publicly available literature, the established testing methodologies provide a framework for evaluation. Sulfurized additives, in general, demonstrate robust extreme pressure properties. The choice of an EP additive will ultimately depend on the specific application requirements, including operating temperature, load, and compatibility with other lubricant components and materials. Further targeted research directly comparing DIBDS with other leading EP additives in a controlled study would be beneficial for the lubrication industry.

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